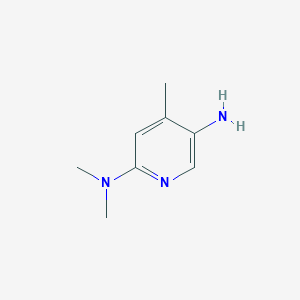
2-(Dimethylamino)-4-methyl-5-aminopyridine 3HCl
Overview
Description
2-(Dimethylamino)-4-methyl-5-aminopyridine 3HCl is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(Dimethylamino)-4-methyl-5-aminopyridine 3HCl, commonly referred to as DMAP, is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential therapeutic applications in neurodegenerative diseases, as well as its role in enhancing the efficacy of various pharmacological agents. This article explores the biological activity of DMAP, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
DMAP has the following chemical structure:
- Molecular Formula : C8H12ClN3
- Molecular Weight : 189.65 g/mol
- IUPAC Name : 2-(Dimethylamino)-4-methyl-5-aminopyridine hydrochloride
DMAP exhibits several mechanisms of action that contribute to its biological activity:
- Potassium Channel Blockade : DMAP has been shown to block potassium channels, which can lead to increased neuronal excitability. This property is particularly relevant in the context of treating conditions such as multiple sclerosis and spinal cord injuries .
- Neuroprotective Effects : The compound has demonstrated neuroprotective effects by inhibiting apoptotic pathways in neuronal cells. This action is crucial for the development of therapies aimed at neurodegenerative diseases like Alzheimer's disease .
- Cytotoxic Activity : In vitro studies have indicated that DMAP can exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
Biological Activity Data
The following table summarizes key biological activities associated with DMAP:
Case Studies and Research Findings
-
Neuroprotective Studies :
A study investigated the neuroprotective effects of DMAP in a model of oxidative stress-induced neuronal injury. Results indicated that DMAP significantly reduced cell death and oxidative stress markers in cultured neurons . -
Cytotoxicity Assessment :
Research evaluating the cytotoxic effects of DMAP on human cancer cell lines revealed that it selectively inhibited cell growth at micromolar concentrations. The study utilized an MTT assay to quantify cell viability, demonstrating a dose-dependent response . -
Therapeutic Applications :
A recent clinical trial explored the use of DMAP as an adjunct therapy in patients with multiple sclerosis. The trial reported improved neurological function and reduced relapse rates among participants receiving DMAP alongside standard treatment regimens .
Properties
IUPAC Name |
2-N,2-N,4-trimethylpyridine-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-4-8(11(2)3)10-5-7(6)9/h4-5H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKUJNKEPAYPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1N)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














